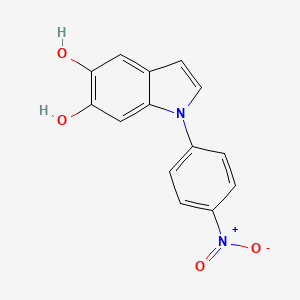
1-(4-Nitrophenyl)-1H-indole-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-1H-indole-5,6-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl group and the hydroxyl groups on the indole ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-1H-indole-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylhydrazine and indole-5,6-dione.
Condensation Reaction: The 4-nitrophenylhydrazine is reacted with indole-5,6-dione under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole nucleus can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-1H-indole-5,6-diol can be compared with other indole derivatives such as:
1-(4-Nitrophenyl)-1H-indole-2,3-diol: Similar structure but different positions of hydroxyl groups.
1-(4-Aminophenyl)-1H-indole-5,6-diol: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-1H-indole-5,6-diol: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H10N2O4 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)indole-5,6-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-9-5-6-15(12(9)8-14(13)18)10-1-3-11(4-2-10)16(19)20/h1-8,17-18H |
Clé InChI |
DUNJMOYWTORRDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC3=CC(=C(C=C32)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
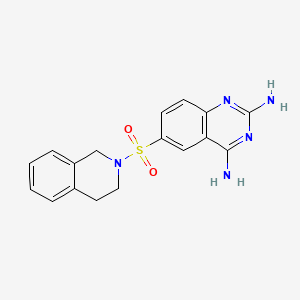

![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15216234.png)
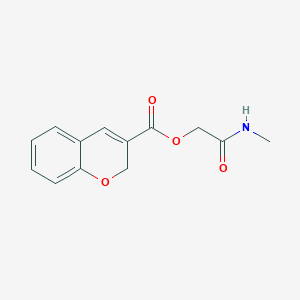
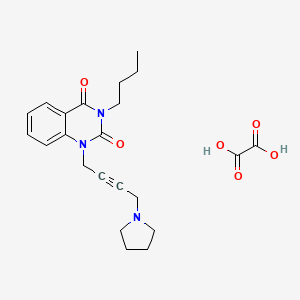
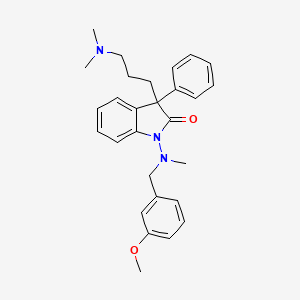


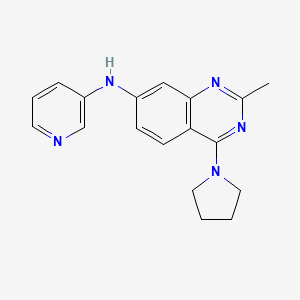
![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)


![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)
